molecular formula C16H22N4OS B2917864 3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-41-1

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B2917864
M. Wt: 318.44
InChI Key: HDJWNPCASXEXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H22N4OS and its molecular weight is 318.44. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Crystallography

Research in chemical synthesis and crystallography has explored the structural and polymorphic characteristics of related pyrimidinone derivatives. For instance, a study by Glidewell et al. (2003) detailed the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to various polymorphs with distinct crystalline structures. These findings are crucial for understanding the chemical behavior and potential applications of similar compounds in scientific research (Glidewell, Low, Marchal, & Quesada, 2003).

Biological Activities

Heterocyclic compounds with a pyrimidine nucleus, akin to the compound , display a broad spectrum of biological activities. Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives showing antimicrobial, antiviral, anticancer, and other activities. These derivatives were obtained through simple and efficient methods, highlighting the compound's potential in developing therapeutic agents (Bassyouni & Fathalla, 2013).

Novel Thiopyrimidine Compounds

Wanare's research in 2022 into novel thiopyrimidine-glucuronide compounds with promising biological activities illustrates the synthetic strategies for developing compounds with significant therapeutic potential. These compounds were synthesized through reactions forming dihydropyrimidine skeletons, indicating the scope for novel drug development based on the core structure of thiopyrimidines (Wanare, 2022).

Chemoselective Synthesis

A study by Jahanshahi et al. (2018) on the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines showcases the versatility of pyrimidine derivatives in synthesizing compounds with potential antibacterial activities. Utilizing [γ-Fe2O3@HAp-SO3H] as a nanocatalyst, this research underscores the chemical adaptability and utility of pyrimidine derivatives in medicinal chemistry (Jahanshahi, Mamaghani, Haghbin, Nia, & Rassa, 2018).

properties

IUPAC Name

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12-6-2-3-9-19(12)10-5-11-20-15(21)13-7-4-8-17-14(13)18-16(20)22/h4,7-8,12H,2-3,5-6,9-11H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJWNPCASXEXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

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